1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
Overview
Description
- Unlike its related compound, AH 7921 , AH 8507 is ineffective as an analgesic in mice, as demonstrated by both the phenylquinone and hot plate tests (ED50s > 100 mg/kg for both tests) .
- This compound is primarily used for research and forensic applications .
AH 8507: (CAS 41805-63-4) is an analytical reference standard categorized as an opioid.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for AH 8507 are not readily available in the literature. Further investigation may be required to uncover these details.
Chemical Reactions Analysis
- AH 8507 likely undergoes various chemical reactions, but precise information on its reactivity and common reagents is limited.
- Without specific data, we cannot provide a comprehensive analysis of its reactions or major products formed.
Scientific Research Applications
- AH 8507’s applications span several scientific fields:
Chemistry: Potential use as a reference standard in analytical chemistry.
Biology: Investigating its interactions with receptors and cellular pathways.
Medicine: Studying its pharmacological effects and potential therapeutic applications.
Industry: Possible applications in drug development or forensic toxicology.
Mechanism of Action
- The precise mechanism by which AH 8507 exerts its effects remains unclear.
- Further research is needed to identify its molecular targets and pathways involved.
Comparison with Similar Compounds
- AH 8507’s uniqueness lies in its lack of analgesic activity compared to AH 7921.
- Similar compounds may include AH 7921 itself, along with other structurally related opioids.
Properties
IUPAC Name |
3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJZGXJJBBWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342407 | |
Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41805-63-4 | |
Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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